2-Amino-4-sec-butylphenol

Description

Significance and Research Rationale within Organic Chemistry and Materials Science

The significance of 2-amino-4-sec-butylphenol in organic chemistry primarily lies in its potential as a building block for more complex molecules. Aminophenols, as a class, are valuable precursors in the synthesis of a wide range of products, including pharmaceuticals, dyes, and polymers. chemicalbook.comdatamintelligence.com The presence of three distinct functional moieties—the hydroxyl group, the amino group, and the sec-butyl group—on the aromatic ring of this compound offers multiple sites for chemical modification, allowing for the construction of diverse molecular architectures.

In the field of materials science, substituted phenols are known for their antioxidant properties. The sec-butyl group, a bulky alkyl substituent, may influence the compound's solubility and its interaction with polymeric matrices, potentially making it a candidate for use as a stabilizer or antioxidant in various materials. However, specific research into the applications of this compound in materials science is not widely documented.

A comparative study has suggested that this compound exhibits moderate anti-inflammatory effects, indicating a potential, though less potent, avenue for investigation in medicinal chemistry compared to other thiophene (B33073) derivatives.

Overview of Molecular Architecture and Key Functional Group Interactions

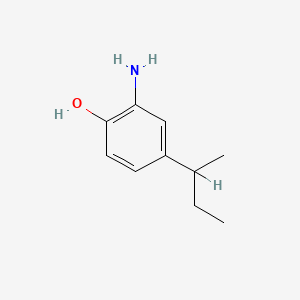

The molecular structure of this compound consists of a benzene (B151609) ring functionalized with a hydroxyl group, an amino group, and a sec-butyl group. The relative positions of the amino and hydroxyl groups (ortho to each other) are crucial for the molecule's chemical behavior, as they can participate in intramolecular hydrogen bonding. This interaction can influence the compound's physical properties, such as its melting and boiling points, as well as its reactivity.

The amino group imparts basic properties to the molecule, allowing it to react with acids to form ammonium (B1175870) salts. The hydroxyl group provides acidic character, enabling it to form phenoxide salts with strong bases. The sec-butyl group is a non-polar, chiral alkyl substituent that adds to the molecule's steric bulk and lipophilicity. This can affect its solubility in various solvents and its interaction with biological systems or material matrices.

Current Research Landscape and Emerging Areas of Investigation

The current research landscape for this compound appears to be limited, with a noticeable lack of dedicated studies on its synthesis, properties, and applications. Much of the available information comes from chemical suppliers and databases, rather than from peer-reviewed research articles.

Emerging areas of investigation for this compound could logically follow from the known properties of related aminophenols. These could include:

Synthetic Methodology: Development of efficient and selective synthesis routes for this compound would be a primary area of interest. A plausible, though not explicitly documented, method involves the nitration of 4-sec-butylphenol (B1210997) to form 2-nitro-4-sec-butylphenol, followed by the reduction of the nitro group to an amino group.

Biological Activity Screening: Building on the preliminary finding of moderate anti-inflammatory effects, a more thorough investigation into its biological properties, including antimicrobial and antioxidant activities, could be warranted.

Polymer and Materials Science Applications: Research into its efficacy as an antioxidant or stabilizer in polymers, lubricants, or fuels could be a fruitful area of investigation, drawing parallels from other alkylated phenols.

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3280-71-5 |

| Molecular Formula | C10H15NO |

| Molecular Weight | 165.23 g/mol |

| Melting Point | 127-128 °C (decomposes) |

| Boiling Point | 272.0 ± 28.0 °C (Predicted) |

| Density | 1.054 ± 0.06 g/cm³ (Predicted) |

Interactive Data Table: Compound Comparison Click on the headers to sort the data.

| Compound Name | CAS Number | Molecular Formula | Noted Property/Application |

|---|---|---|---|

| This compound | 3280-71-5 | C10H15NO | Moderate anti-inflammatory effects |

| 2-Amino-4-tert-butylphenol (B71990) | 1199-46-8 | C10H15NO | Intermediate for dyes and polymers |

| 4-sec-Butylphenol | 99-71-8 | C10H14O | Precursor in synthesis |

| 2-Nitro-4-sec-butylphenol | Not readily available | C10H13NO3 | Potential synthetic intermediate |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-butan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-7(2)8-4-5-10(12)9(11)6-8/h4-7,12H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJRYOAGNVYYIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701301472 | |

| Record name | 2-Amino-4-(1-methylpropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3280-71-5 | |

| Record name | 2-Amino-4-(1-methylpropyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3280-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-sec-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003280715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC315544 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-(1-methylpropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-sec-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-SEC-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN5YFF4JQQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 2 Amino 4 Sec Butylphenol

Established Synthetic Routes for 2-Amino-4-sec-butylphenol

The traditional and most common methods for synthesizing this compound rely on the reduction of a nitro group to an amino group on a phenol (B47542) ring.

Catalytic Hydrogenation Pathways of Nitro-Substituted Phenols

A prevalent method for the synthesis of this compound involves the catalytic hydrogenation of 4-sec-butyl-2-nitrophenol. This process typically utilizes a metal catalyst, such as palladium, platinum, or nickel, to facilitate the reduction of the nitro group in the presence of hydrogen gas. youtube.com The reaction is generally exothermic, and the stability of the starting alkene can influence the heat of hydrogenation. youtube.com

The general scheme for this reaction is as follows:

4-sec-butyl-2-nitrophenol + H₂ (in the presence of a metal catalyst) → this compound

This method is widely used due to its efficiency and the high purity of the resulting product.

Azo-Cracking Reduction Approaches from Phenol Derivatives

An alternative approach involves the use of an azo-cracking reduction method starting from p-tert-butylphenol. google.com This method proceeds through the formation of an azo dye intermediate. The process begins with the diazotization of an aniline (B41778), which is then coupled with p-tert-butylphenol to form an azo dye. google.com This intermediate is subsequently cleaved through a reduction reaction to yield the final 2-amino-4-tert-butylphenol (B71990) product. google.com One of the key advantages of this method is a significant increase in yield, reportedly from 50-60% with the nitrated-reducing process to over 85%. google.com It also improves the purity of the final product to over 98%, as it avoids the formation of non-ortho position nitro product isomers that can occur during nitration. google.com

The reaction conditions for the cracking reduction are typically in an alkaline environment with a reductive agent, at temperatures ranging from 20 to 80 °C and reaction times of 3 to 24 hours. google.com

Multi-Step Synthesis Strategies from Basic Phenol Precursors

The synthesis of this compound can also be approached through a multi-step process starting from basic phenol. This typically involves the initial alkylation of phenol to produce 4-sec-butylphenol (B1210997), followed by nitration and subsequent reduction of the nitro group. The synthesis of the precursor 4-sec-butylphenol can be achieved by reacting phenol with butene.

Alkylation Strategies for the Preparation of sec-Butylphenol Intermediates

The production of sec-butylphenol intermediates is a critical step in the synthesis of this compound. Alkylation of phenol is the primary method used to introduce the sec-butyl group onto the phenol ring. slchemtech.com

The Friedel-Crafts alkylation reaction is a common method for this purpose, typically employing an acid catalyst. slchemtech.com However, base-catalyzed alkylation is also utilized, offering the advantage of fewer side reactions and by-products. slchemtech.com Common alkylating agents include olefins, aliphatic alcohols, or chloro-hydrocarbons. slchemtech.com

The reaction of phenol with butenes, such as 1-butene (B85601) and/or 2-butene, can lead to the formation of 2-sec-butylphenol (B1202637) as a by-product in processes aimed at producing other isomers like 2,6-di-tert-butyl phenol. google.com The choice of catalyst and reaction conditions plays a crucial role in directing the selectivity of the alkylation towards the desired sec-butylphenol isomer. For instance, aluminum phenoxide catalysts are often used in these reactions. google.comgoogle.com

Optimization of Reaction Conditions for Yield and Selectivity in Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and selectivity of this compound synthesis. Key parameters that are often manipulated include temperature, pressure, catalyst type and loading, solvent, and reactant concentrations.

For instance, in the azo-cracking reduction method, the optimal conditions for the coupling reaction include a specific molar ratio of sodium hydroxide (B78521) to p-tert-butylphenol and p-tert-butylphenol sodium to the diazonium salt of aniline. google.com Similarly, for the cracking reduction step, the molar ratios of the basic catalyst and the reductive agent to the azo dye, as well as the reaction temperature, are critical for achieving high yields. google.com

In alkylation reactions, the molar ratio of phenol to the alkylating agent can significantly impact the product distribution. For example, varying the molar ratio of phenol to tertiary butyl alcohol was found to affect the selectivity of o-TBP and p-TBP. The speed of agitation can also influence the selectivity of the reaction products.

The following interactive table provides a summary of optimized reaction conditions from a study on the synthesis of 3,4-bis(butylselanyl)-2,5-diphenylselenophene, illustrating the type of parameters that are typically optimized in chemical syntheses. researchgate.net

| Entry | Reactant 1 (mmol) | Reactant 2 (mmol) | Oxidizing Agent (mmol) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 7 | 0.25 | 0.50 | 0.75 | Acetonitrile (B52724) | 80 | 48 | - |

| 11 | - | 0.38 | - | Ethanol | - | 24 | 48 |

| 12 | - | 0.25 | - | - | - | 36 | 35 |

| 13 | - | 0.38 | 0.25 | - | - | 48 | 39 |

| 14 | - | 0.38 | 0.38 | - | - | 36 | 42 |

| 17 | - | - | - | - | - | 48 | 15 |

Exploration of Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of growing interest, aiming to reduce the environmental impact of the production process. Key areas of focus include the use of environmentally benign catalysts and solvents, as well as improving atom economy.

The use of ionic liquids as catalysts and solvents in alkylation reactions is one such example. Ionic liquids are considered "green" alternatives to traditional volatile organic solvents due to their negligible vapor pressure, thermal stability, and recyclability. Research has shown that certain ionic liquids can effectively catalyze the alkylation of phenol, offering good yields and the potential for catalyst recovery and reuse. acs.org

Another approach is the development of catalyst-free synthesis methods. For example, a method for synthesizing 2,6-di-tert-butyl-4-aminophenol has been developed that avoids the use of noble metal catalysts by employing nitrosation followed by reduction. google.com While this specific example does not produce this compound, the principle of avoiding heavy metal catalysts is a key aspect of green chemistry that can be applied to related syntheses.

Further research into biocatalysis and the use of renewable feedstocks could also contribute to more sustainable production methods for this compound in the future.

Reactivity and Fundamental Reaction Mechanisms of 2 Amino 4 Sec Butylphenol

General Reactivity Profiles of the Amino and Hydroxyl Functional Groups

The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the aromatic ring of 2-Amino-4-sec-butylphenol imparts a versatile chemical character to the molecule. These functional groups are key to its role as an intermediate in organic synthesis.

Nucleophilic Characteristics in Organic Transformations

The amino and hydroxyl groups are both nucleophilic, meaning they can donate a pair of electrons to form a new covalent bond. This property allows this compound to participate in a variety of substitution and condensation reactions. For instance, it can react with electrophiles such as acyl chlorides or anhydrides to form amides and esters, respectively. The relative reactivity of the amino and hydroxyl groups can be influenced by the reaction conditions, such as pH. In acidic conditions, the amino group is protonated, reducing its nucleophilicity, while the hydroxyl group's reactivity may be enhanced. Conversely, in basic conditions, the hydroxyl group can be deprotonated to form a more nucleophilic phenoxide ion.

Redox Behavior and Electron Transfer Processes

The phenolic hydroxyl group and the amino group make this compound susceptible to oxidation. The oxidation of phenols can proceed through various mechanisms, often involving the formation of phenoxy radicals. wikipedia.org The presence of the electron-donating amino group can lower the oxidation potential of the phenol (B47542), making it more readily oxidized. researchgate.net Electrochemical studies on similar aminophenol compounds have shown that they can undergo oxidative polymerization to form conductive polymers. ua.esresearchgate.net The redox-active nature of the phenol moiety is a key aspect of its chemistry, with the potential for proton-coupled electron transfer (PCET) reactions. researchgate.net

Aromatic Ring Functionalization and Transformation Pathways

The benzene (B151609) ring of this compound is activated towards electrophilic substitution by the electron-donating amino and hydroxyl groups. The sec-butyl group, an alkyl substituent, also contributes to this activation.

Investigations into Biomimetic Aromatic Ring Cleavage Reactions

A significant area of research involving aminophenols is the study of biomimetic aromatic ring cleavage, inspired by the action of enzymes like 2-aminophenol (B121084) dioxygenases. acs.org These enzymes catalyze the oxidative cleavage of the aromatic ring, a crucial step in the biodegradation of aromatic compounds. Studies have shown that iron complexes can mimic this activity, catalyzing the cleavage of the C-C bond in substituted 2-aminophenols in the presence of dioxygen. acs.orgacs.orgnih.govresearchgate.net For example, an iron(II) complex of 2-amino-4-tert-butylphenol (B71990) has been shown to undergo aromatic ring cleavage, serving as a functional model for these dioxygenase enzymes. nih.gov The nature of the substituents on the aminophenol ring can influence the rate and selectivity of these cleavage reactions. acs.orgnih.gov

Exploration of Electrophilic Aromatic Substitution Potentials

The electron-rich nature of the aromatic ring in this compound makes it susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The hydroxyl group is a strong ortho-, para-director, as is the amino group. The bulky sec-butyl group can exert steric hindrance, influencing the regioselectivity of the substitution. For the related compound 4-sec-butylphenol (B1210997), bromination occurs at the position ortho to the hydroxyl group.

Formation of Schiff Bases and Subsequent Cyclization Reactions

The amino group of this compound can readily react with aldehydes and ketones to form Schiff bases (imines). This condensation reaction is a fundamental transformation in organic chemistry. For the analogous compound 2-amino-4-tert-butylphenol, reaction with 2-pyridinecarboxaldehyde (B72084) yields a Schiff base intermediate. These Schiff bases are often not the final products but are valuable intermediates that can undergo subsequent cyclization reactions. For example, Schiff bases derived from 2-aminophenols can be cyclized to form benzoxazole (B165842) derivatives, which are important heterocyclic compounds with various applications.

Oxidative Polymerization and Polymer Chemistry of this compound

The oxidative polymerization of this compound is a key area of its reactivity, leading to the formation of electroactive polymeric materials. This process can be initiated through both electrochemical and chemical methods, yielding polymers with distinct structural and electronic properties.

Electrochemical Polymerization Mechanisms and Kinetics

The electrochemical polymerization of aminophenols, such as this compound, typically occurs in an acidic aqueous medium on the surface of an electrode. ua.es The process is initiated by the anodic oxidation of the monomer. For ortho-aminophenols, this oxidation leads to the formation of an electroactive polymer film. ua.eselectrochemsci.org The mechanism is complex and involves the initial formation of radical cations, which then undergo coupling reactions. ua.es

Cyclic voltammetry is a primary technique used to study the electropolymerization kinetics. electrochemsci.org During potential cycling, the monomer is oxidized, leading to the growth of a polymer film on the electrode surface. tandfonline.com However, the productivity of electrochemical synthesis can be limited because the deposited polymer may form a low-conductivity layer, hindering further monomer oxidation. ua.es For some aminophenols, the resulting polymer film can become insulating, which self-limits its growth to a specific thickness. researchgate.net

Chemical Oxidative Polymerization Pathways and Product Characterization

Chemical oxidative polymerization offers an alternative route to synthesize polymers from this compound. This method typically involves the use of a chemical oxidant, such as ammonium (B1175870) persulfate, in an acidic solution. ua.esmdpi.com Chemical polymerization often results in higher yields of the polymer compared to electrochemical methods. ua.es

The products of chemical polymerization are often oligomeric mixtures. For the closely related 2-amino-4-tert-butylphenol, the chemical polymerization product was found to be an oligomer mixture containing up to 16 monomer units. ua.esresearchgate.net Characterization of these products is carried out using various spectroscopic techniques, including UV-vis and FTIR spectroscopy, to elucidate their chemical structure and redox behavior. ua.esresearchgate.net High-Resolution Mass Spectrometry (HRMS) can also be used to determine the size of the resulting oligomers. ua.es

| Polymerization Method | Typical Oxidant/Initiator | Key Characteristics | Reference |

| Electrochemical | Anodic Potential | Forms a film on the electrode surface; can be self-limiting. | ua.eselectrochemsci.org |

| Chemical | Ammonium Persulfate | Higher polymer yield; often produces oligomeric mixtures. | ua.esmdpi.comresearchgate.net |

Structural Elucidation of Polymeric and Oligomeric Materials (e.g., Phenoxazine (B87303) Rings, N-N Couplings)

The structure of polymers derived from ortho-aminophenols, including the polymer of this compound, is predominantly characterized by a ladder-like structure containing phenoxazine rings. ua.esresearchgate.netethernet.edu.et This structure arises from the intramolecular cyclization between the amino and hydroxyl groups of adjacent monomer units.

In addition to phenoxazine rings, the presence of N-N couplings (azo linkages) has been identified in the polymer structure of the tert-butyl analog. ua.esresearchgate.net The formation of these N-N couplings is thought to be favored by the presence of a bulky substituent, such as a tert-butyl or sec-butyl group, on the aromatic ring. researchgate.net Spectroscopic analyses, including in situ FTIR and UV-vis spectroelectrochemistry, have provided strong evidence for the coexistence of both phenoxazine and azo structures within the polymer chain. ua.es The proposed structure for the reduced form of a fragment of poly(2-amino-4-tert-butylphenol) incorporates both of these linkages. ua.es

Influence of Steric and Electronic Effects of Substituents on Polymerization

Substituents on the aniline (B41778) or phenol ring play a crucial role in determining the course of polymerization and the properties of the resulting polymer. nih.gov The sec-butyl group in this compound exerts both steric and electronic effects.

Steric Effects: The bulky sec-butyl group can influence the polymerization process and the final polymer structure. It is suggested that such voluminous groups can hinder π-π stacking between adjacent polymer chains, which may lead to improved solubility and processability of the material. ua.es The steric hindrance can also favor the formation of N-N couplings, as observed in the tert-butyl analog. researchgate.net In the context of metal complexes used for ring-opening polymerization, the substituents on the aminophenolate ligand, including their steric bulk, have a significant impact on the stereoselectivity of the polymerization. acs.orggoogle.com

Electronic Effects: The sec-butyl group is an electron-donating alkyl group. Electron-donating substituents on the aniline ring are known to decrease the oxidation potential of the monomer, which can facilitate the polymerization process. nih.gov However, the position of the substituent is also critical. In general, amino and hydroxyl groups activate the aromatic ring towards oxidative polymerization. nih.gov

Comparative Reactivity Studies with Positional Isomers and Related Phenolic Amines

The reactivity of aminophenol isomers (ortho, meta, and para) varies significantly, primarily due to the relative positions of the amino and hydroxyl groups. researchgate.net

Ortho-aminophenol: As discussed, ortho-aminophenol and its derivatives readily undergo electropolymerization in acidic media to form electroactive polymers with a ladder-like phenoxazine structure. ua.esua.es This is the expected behavior for this compound.

Meta-aminophenol: The electro-oxidation of meta-aminophenol has been less studied because it tends to form an electroinactive, crosslinked polymer that passivates the electrode surface. ua.es The structure of poly(meta-aminophenol) is generally considered to be an open-ring polymer, similar to polyaniline, although ladder-type structures have also been proposed. nih.govwiley.comresearchgate.net

Para-aminophenol: The electrochemical oxidation of para-aminophenol is also different. Because the para position is blocked, head-to-tail coupling is hindered. ua.es It is known to be oxidized to complex oligomeric dyes in neutral media. ua.es While it can be electropolymerized, the resulting polymer structures and properties differ from those derived from the ortho isomer. tandfonline.comwiley.com

These comparative studies highlight that the ortho-substitution of the amino and hydroxyl groups is a key structural feature required for the formation of the characteristic phenoxazine ring-containing polymers. researchgate.net

| Isomer | Polymerization Behavior | Resulting Polymer Structure | Reference |

| Ortho-aminophenol | Forms electroactive polymer | Ladder-like with phenoxazine rings | ua.esua.es |

| Meta-aminophenol | Forms electroinactive, crosslinked polymer | Open-ring or ladder-type | ua.esnih.govwiley.com |

| Para-aminophenol | Hindered head-to-tail coupling; forms oligomers | Varies; different from ortho-isomer | ua.estandfonline.comwiley.com |

Derivatives and Advanced Chemical Transformations of 2 Amino 4 Sec Butylphenol

Synthesis and Structural Characterization of Novel Derivatives

The strategic placement of the amino and hydroxyl groups on the aromatic ring of 2-Amino-4-sec-butylphenol is ideal for the construction of heterocyclic systems and other functional derivatives. These transformations often lead to novel compounds with specific catalytic or sensory properties.

Benzoxazoles are an important class of heterocyclic compounds, and their synthesis from o-aminophenols is a well-established area of organic chemistry. The formation of benzoxazole (B165842) derivatives from this compound can be achieved through several pathways, typically involving condensation with a carbonyl compound followed by cyclization.

One of the most common methods is the condensation of an o-aminophenol with carboxylic acids or their derivatives under strong oxidative conditions. Another effective pathway involves the reaction with aldehydes, which first form a Schiff base intermediate that subsequently undergoes oxidative cyclization to yield the benzoxazole ring. The sec-butyl group at the 4-position of the phenol (B47542) ring is expected to enhance the solubility of the resulting derivatives in organic solvents without significantly impeding the cyclization process.

A plausible mechanism for the formation of a 2-aryl benzoxazole from this compound and an aldehyde involves the following steps:

Imine Formation: The amino group of the aminophenol attacks the carbonyl carbon of the aldehyde, followed by dehydration to form an imine (Schiff base) intermediate.

Cyclization: The hydroxyl group then performs an intramolecular nucleophilic attack on the imine carbon, leading to a 2,3-dihydro-benzoxazole intermediate.

Oxidation: This intermediate is then oxidized to form the stable, aromatic 2-aryl benzoxazole product.

For instance, 2-Amino-4-tert-butylphenol (B71990) is used as a reactant to prepare 4-tert-butyl-2-[(pyridylmethylene)amino]phenol intermediates, which are direct precursors for synthesizing biologically significant 2-(pyridyl)benzoxazole derivatives.

Table 1: General Synthetic Pathways to Benzoxazoles from o-Aminophenols

| Reactant | Catalyst/Conditions | Product Type | Reference |

| Aldehyd | Oxidative conditions, various catalysts (e.g., fly ash, acid catalysts) | 2-Aryl Benzoxazole | |

| Carboxylic Acid | Strong acid, high temperature | 2-Alkyl/Aryl Benzoxazole | |

| Thiourea | High temperature, followed by reaction with haloacetate | Benzoxazole-2-thiol derivatives |

The functional groups of this compound make it an excellent scaffold for the development of organocatalysts. By reacting it with proline, a chiral amino acid, it is possible to form prolinamide phenol derivatives. Research on the structurally similar 2-Amino-4-tert-butylphenol has shown that the resulting prolinamide phenols are highly effective as hydrophobic organocatalysts. These catalysts have demonstrated significant utility in promoting direct asymmetric aldol (B89426) reactions between aldehydes and ketones, particularly in aqueous media. The bulky sec-butyl group would contribute to creating a hydrophobic pocket within the catalyst, which is crucial for its function in water.

Uranylsalophene complexes are known for their use in chemical sensors. The synthesis of these derivatives can utilize this compound as a starting block. The process typically begins with the acylation of the aminophenol to form an N-acyl derivative, such as N-(2-hydroxy-5-sec-butylphenyl)-acetamide. This intermediate is then used to construct more complex Schiff base ligands (salophene-type) that can coordinate with a uranyl (UO₂²⁺) center. The resulting uranylsalophene derivatives, based on the analogous N-(2-hydroxy-4-tert-butylphenyl)-acetamide, have been identified as selective receptors in the development of anion-sensitive membrane sensors. The sec-butyl substituent can fine-tune the solubility and electronic properties of the ligand, potentially enhancing the selectivity and sensitivity of the sensor.

The synthesis of N-acyl derivatives is a fundamental step in the functionalization of this compound. The reaction involves the acylation of the nucleophilic amino group with an acylating agent, such as an acid chloride or anhydride, to form an amide. A key example of such a derivative is N-(2-hydroxy-5-sec-butylphenyl)-acetamide, analogous to the well-documented tert-butyl variant. This transformation protects the amino group and introduces a carbonyl functionality, altering the molecule's reactivity. This N-acyl derivative serves as a critical intermediate, for example, in the synthesis of the uranylsalophene derivatives mentioned previously, highlighting its role as a building block for more advanced chemical systems.

Applications of Derivatives in Materials Chemistry and Advanced Chemical Systems

The derivatives of this compound are not limited to discrete molecules but can also be used to construct polymeric materials with unique and tunable properties for advanced applications.

The oxidative polymerization of o-aminophenols is a known method for producing electroactive polymers. Poly(2-amino-4-tert-butylphenol), or poly(2A-4TBP), has been successfully synthesized through both chemical and electrochemical oxidation methods. This polymer is described as a mixture of oligomers containing up to 16 monomer units.

The resulting polymer structure is complex. Spectroscopic analysis suggests that, similar to other polymers derived from o-aminophenols, phenoxazine (B87303) rings form the basic backbone of the material. Furthermore, the presence of the bulky alkyl substituent (tert-butyl in the studied cases) is thought to favor the formation of N-N couplings between monomer units. A similar outcome would be expected with the sec-butyl group. These polymers exhibit redox properties, meaning they can be reversibly oxidized and reduced, which makes them promising for applications in batteries, biosensors, and other electrochemical devices. The sec-butyl group would likely enhance the processability and solubility of the polymer in common organic solvents compared to unsubstituted poly(o-aminophenol).

Table 2: Characteristics of Poly(o-aminophenol) Derived from the Alkyl-Substituted Monomer

| Property | Description | Reference |

| Monomer | 2-Amino-4-tert-butylphenol (as an analogue for this compound) | |

| Polymerization Methods | Chemical Oxidation, Electrochemical Oxidation | |

| Primary Structure | Phenoxazine rings form the basic polymer backbone. | |

| Secondary Structural Feature | Evidence of N-N couplings, favored by the bulky alkyl substituent. | |

| Material Form | Oligomer mixture (up to 16 monomer units reported for poly(2A-4TBP)). | |

| Key Property | Redox-active (electroactive). |

Development of Chemical Sensors and Recognition Elements

The structural features of this compound, specifically the ortho-disposed amino and hydroxyl groups, make it an excellent scaffold for the design of chemosensors. These sensors can be tailored for the detection of various analytes, including metal ions and anions, through mechanisms that often involve colorimetric or fluorescent changes upon binding. The development of such sensors typically relies on the derivatization of the this compound core to create specific recognition sites.

Schiff Base Derivatives for Optical Sensing:

A prevalent strategy for converting aminophenols into chemical sensors involves the condensation of the amino group with an aldehyde or ketone to form a Schiff base (imine). The resulting N-substituted salicylideneimine derivatives are often highly conjugated and can act as sensitive colorimetric and fluorescent probes. The binding of a target analyte, such as a metal ion, to the Schiff base ligand can lead to significant changes in the electronic structure of the molecule, resulting in a detectable optical response.

For instance, Schiff bases derived from substituted 2-aminophenols have been successfully employed as fluorescent probes for the selective detection of ions like Al(III) and CN⁻. nih.govresearchgate.net The sensing mechanism often involves chelation-enhanced fluorescence (CHEF), where the binding of the metal ion restricts the C=N isomerization and enhances the fluorescence intensity. nih.gov The electronic properties of the substituents on the aminophenol ring can significantly influence the selectivity and sensitivity of the sensor. For example, electron-withdrawing groups can enhance the acidity of the phenolic proton and modify the binding affinity for specific cations. nih.gov

While direct examples for this compound are scarce, it is reasonable to extrapolate that its Schiff base derivatives would exhibit similar sensing capabilities. The sec-butyl group, being an electron-donating group, would likely influence the electronic properties of the resulting sensor molecule, potentially tuning its selectivity towards different metal ions compared to its tert-butyl analogue.

Electrochemical Sensors:

Another promising avenue for the application of this compound derivatives is in the development of electrochemical sensors. This can be achieved by electropolymerization of the aminophenol derivative onto an electrode surface. The resulting polymer film can exhibit electrocatalytic activity towards the oxidation or reduction of specific analytes.

Research on other aminophenol isomers has demonstrated the feasibility of this approach. For example, polymers of aminophenols have been used to create sensors for various biological and environmental molecules. nih.gov The presence of the amino and hydroxyl groups in the polymer backbone provides sites for interaction with target analytes, and the conductive nature of the polymer facilitates the electrochemical signal transduction. The specific morphology and properties of the polymer, and thus the sensor's performance, can be controlled by the polymerization conditions and the nature of the substituents on the monomer. derpharmachemica.comtandfonline.com

The table below summarizes the performance of chemical sensors based on analogous 2-aminophenol (B121084) derivatives, providing a predictive framework for sensors derived from this compound.

| Sensor Type | Analyte | Sensing Mechanism | Limit of Detection (LOD) | Reference |

| Fluorescent Schiff Base | Al(III) | Chelation-Enhanced Fluorescence (CHEF) | 0.45 µM | nih.gov |

| Fluorescent Schiff Base | CN⁻ | Nucleophilic addition and deprotonation | 0.28 µM | nih.gov |

| Electrochemical (Polymer) | NADH | Electrocatalytic Oxidation | Not Specified | nih.gov |

| Electrochemical (Polymer) | p-Aminophenol | Electrocatalytic Oxidation | < 100 nM | mdpi.com |

Table 1: Performance of Chemical Sensors Based on 2-Aminophenol Analogues

Strategies for Derivatization Towards Enhanced Chemical Functionality

The inherent reactivity of the amino and hydroxyl groups, along with the aromatic ring of this compound, allows for a multitude of derivatization strategies to enhance its chemical functionality. These modifications can be tailored to develop new materials with specific catalytic, optical, or electronic properties.

Modification of Functional Groups:

N-Acylation and N-Alkylation: The amino group can be readily acylated or alkylated to introduce a wide range of functional moieties. Acylation can be used to synthesize amides, which can serve as intermediates for more complex structures or as ligands for metal complexes. nih.gov N-alkylation can introduce new side chains that can modulate the solubility and steric properties of the molecule.

O-Alkylation and O-Acylation: The phenolic hydroxyl group can be etherified or esterified. O-alkylation can protect the hydroxyl group or introduce specific functionalities. O-acylation can lead to the formation of esters, which can be useful as prodrugs in pharmaceutical applications or as building blocks for polyesters.

Reactions Involving the Aromatic Ring:

Electrophilic Aromatic Substitution: The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating amino and sec-butyl groups. This allows for the introduction of additional functional groups such as nitro, halogen, or sulfonic acid groups at specific positions on the ring. These modifications can significantly alter the electronic properties and reactivity of the molecule.

Polymerization:

Oxidative Polymerization: As mentioned in the context of electrochemical sensors, this compound can likely undergo oxidative polymerization to form a conductive polymer. derpharmachemica.comtandfonline.com The resulting poly(this compound) would be a functional material with potential applications in electronics, anti-corrosion coatings, and smart materials. The properties of the polymer can be tuned by controlling the polymerization conditions and by copolymerization with other monomers.

The following table outlines potential derivatization strategies for this compound and the anticipated enhancement in chemical functionality.

| Derivatization Strategy | Functional Group Targeted | Resulting Derivative | Enhanced Functionality | Potential Application |

| Condensation with Aldehyde | Amino Group | Schiff Base | Metal Ion Chelation, Fluorescence | Chemical Sensors |

| Acylation | Amino Group | Amide | Ligand for Catalysis, Intermediate | Catalysis, Synthesis |

| Etherification | Hydroxyl Group | Ether | Modified Solubility and Reactivity | Specialty Chemicals |

| Nitration | Aromatic Ring | Nitro-substituted Aminophenol | Precursor for further functionalization | Synthesis of Dyes, Pharmaceuticals |

| Oxidative Polymerization | Amino and Hydroxyl Groups | Conductive Polymer | Electrical Conductivity, Redox Activity | Electronics, Sensors |

Table 2: Potential Derivatization Strategies for this compound

Spectroscopic and Computational Characterization of 2 Amino 4 Sec Butylphenol and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation and Electronic Properties

A variety of spectroscopic techniques are employed to elucidate the structural and electronic characteristics of 2-Amino-4-sec-butylphenol. These methods probe different aspects of the molecule's quantum mechanical states, from nuclear spin to electronic and vibrational energy levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, HHCOSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. While specific spectral data for this compound is not widely published, the expected resonances can be inferred from the analysis of closely related structures such as 2-amino-4-tert-butylphenol (B71990) and 2-sec-butylphenol (B1202637). chemicalbook.comchemicalbook.com

¹H-NMR Spectroscopy: In the proton NMR spectrum of this compound, the aromatic protons are expected to appear as distinct signals in the downfield region (typically 6.5-7.5 ppm) due to the deshielding effect of the benzene (B151609) ring. The specific splitting patterns of these protons are dictated by their coupling with adjacent protons. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration. The protons of the sec-butyl group will show characteristic multiplets in the upfield region. For instance, the methine proton (-CH) would be a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The methylene protons (-CH₂) would appear as a complex multiplet, and the two methyl groups (-CH₃) would likely present as a triplet and a doublet. chemicalbook.comdocbrown.info

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon atom in a unique chemical environment. The aromatic carbons would resonate in the 110-160 ppm range, with the carbons attached to the electron-donating -NH₂ and -OH groups appearing more shielded (upfield) and the carbon attached to the sec-butyl group showing a characteristic shift. The carbons of the sec-butyl group would appear in the upfield region of the spectrum (typically 10-40 ppm). chemicalbook.comchemicalbook.com

HHCOSY (Homonuclear Correlation Spectroscopy): A 2D HHCOSY experiment would be instrumental in confirming the connectivity of protons within the molecule. Cross-peaks in the HHCOSY spectrum would reveal scalar coupling between protons on adjacent carbon atoms. This would be particularly useful for assigning the complex multiplets of the sec-butyl group by showing the correlation between the methine proton and the protons of the adjacent methylene and methyl groups. It would also confirm the connectivity of the aromatic protons on the benzene ring.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound Note: These are predicted values based on related compounds and general principles of NMR spectroscopy.

| Group | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.2 | 115 - 130 |

| C-OH | --- | 140 - 155 |

| C-NH₂ | --- | 135 - 145 |

| C-(sec-butyl) | --- | 130 - 140 |

| OH | Variable (broad) | --- |

| NH₂ | Variable (broad) | --- |

| sec-butyl CH | Multiplet | 30 - 40 |

| sec-butyl CH₂ | Multiplet | 25 - 35 |

| sec-butyl CH₃ | Doublet / Triplet | 10 - 20 |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. chemicalbook.comchemicalbook.com

The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands:

O-H and N-H Stretching: Broad absorption bands in the region of 3200-3600 cm⁻¹ are characteristic of the O-H (hydroxyl) and N-H (amino) stretching vibrations. The broadness is due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the sec-butyl group will be observed as strong bands just below 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring are expected to produce a series of sharp peaks in the 1450-1600 cm⁻¹ region.

C-O Stretching: The stretching vibration of the C-O bond of the phenolic hydroxyl group is anticipated to be in the 1200-1260 cm⁻¹ range.

C-N Stretching: The C-N stretching vibration of the aromatic amine is expected to appear in the 1250-1380 cm⁻¹ region.

Analysis of related compounds, such as 2-amino-4-tert-butylphenol, confirms the presence of these characteristic peaks. chemicalbook.com The precise positions and intensities of these bands provide a unique fingerprint for the molecule.

Table 2: Expected IR/FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3200 - 3500 | Strong, Broad |

| N-H Stretch (H-bonded) | 3300 - 3500 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak, Sharp |

| C-O Stretch | 1200 - 1260 | Strong |

| C-N Stretch | 1250 - 1380 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV and visible light. For aromatic compounds like this compound, the absorption is primarily due to π → π* transitions of the benzene ring.

The UV-Vis spectrum of 2-aminophenol (B121084), a related compound, shows characteristic absorption bands that are influenced by the substituents on the benzene ring. researchgate.net For this compound, the presence of the hydroxyl (-OH) and amino (-NH₂) groups, which are strong auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. The spectrum would likely display two main absorption bands, corresponding to the π → π* transitions. The position of the maximum absorbance (λ_max) can be affected by the solvent polarity. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima for this compound Note: Values are predictions based on related aminophenol structures.

| Transition | Expected λ_max Range (nm) | Solvent Effects |

|---|---|---|

| π → π* (Primary) | 220 - 250 | Minor shifts with polarity |

| π → π* (Secondary) | 270 - 300 | Can show shifts with polarity |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

An XPS analysis of this compound would provide the following information:

Elemental Composition: The survey scan would show peaks corresponding to the core levels of carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s), allowing for the determination of the surface elemental composition.

Chemical State Analysis: High-resolution scans of the C 1s, N 1s, and O 1s regions would reveal chemical shifts that provide information about the bonding environment of each element. nih.gov For example, the C 1s spectrum could be deconvoluted into components representing C-C/C-H (from the alkyl chain and benzene ring), C-N (from the amino group attachment), and C-O (from the hydroxyl group attachment). The N 1s spectrum would confirm the presence of the amino group, and the O 1s spectrum would correspond to the hydroxyl group. diva-portal.org This technique is particularly valuable for studying the interaction of the molecule with surfaces or in the formation of thin films. mdpi.com

Table 4: Predicted XPS Binding Energies for Functional Groups in this compound Note: These are approximate binding energies and can vary based on the specific chemical environment and instrument calibration.

| Core Level | Functional Group | Predicted Binding Energy (eV) |

|---|---|---|

| C 1s | C-C, C-H | ~284.8 |

| C 1s | C-N | ~286.0 |

| C 1s | C-O | ~286.5 |

| N 1s | -NH₂ | ~400.0 |

| O 1s | -OH | ~533.0 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability.

For this compound, Raman spectroscopy would be particularly useful for observing vibrations that are weak or absent in the IR spectrum. Key expected Raman bands would include:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring typically gives a strong, sharp peak in the Raman spectrum around 1000 cm⁻¹. Other C=C stretching and in-plane and out-of-plane C-H bending vibrations would also be visible.

Alkyl Group Vibrations: The C-H stretching and bending modes of the sec-butyl group would also be Raman active.

Functional Group Vibrations: While the O-H and N-H stretches are often weak in Raman spectra of neat samples, the C-O and C-N stretching vibrations would be observable.

The Raman spectrum of a related compound, 2-amino-4,6-di-tert-butylphenol, is available and provides a basis for the interpretation of the spectrum of this compound. nih.gov

Mass Spectrometry (MS and GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. nih.govnih.gov

For this compound (C₁₀H₁₅NO), the molecular weight is 165.23 g/mol . sigmaaldrich.com In an electron ionization (EI) mass spectrum, the following features would be expected:

Molecular Ion Peak (M⁺): A peak at m/z = 165 would correspond to the intact molecule with one electron removed. The intensity of this peak can vary.

Fragmentation Pattern: The molecule would undergo characteristic fragmentation. A prominent fragment would likely result from the loss of an ethyl group (C₂H₅, 29 Da) from the sec-butyl chain via benzylic cleavage, leading to a peak at m/z = 136. Loss of a methyl group (CH₃, 15 Da) would result in a peak at m/z = 150. Further fragmentation of the aromatic ring and other functional groups would produce a series of smaller ions that are characteristic of the molecule's structure. Analysis of the mass spectrum of 2-sec-butylphenol shows a base peak at m/z = 121, resulting from the loss of the ethyl group followed by rearrangement. nih.gov A similar fragmentation could be expected for the title compound.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Origin |

|---|---|---|

| 165 | [C₁₀H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 150 | [M - CH₃]⁺ | Loss of a methyl group |

| 136 | [M - C₂H₅]⁺ | Loss of an ethyl group (benzylic cleavage) |

| 121 | [M - C₂H₅ - CH₃]⁺ or rearrangement product | Further fragmentation |

Electrochemical Characterization Methods for Redox Behavior

The redox behavior of this compound is critical for understanding its potential applications in areas such as antioxidant activity, electrocatalysis, and as an intermediate in chemical synthesis. Electrochemical methods provide a direct means to probe the electron transfer characteristics of the molecule.

Cyclic Voltammetry for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to study the oxidation and reduction processes of a substance. nih.gov The method involves scanning the potential of an electrode linearly with time and measuring the resulting current. This provides information on the thermodynamics and kinetics of electron transfer reactions. nih.gov

In a typical CV experiment, one would observe an anodic peak corresponding to the oxidation of the phenol (B47542) and a cathodic peak on the reverse scan if the oxidized species is stable enough to be reduced. researchgate.net For many aminophenol compounds, the electrode process is found to be adsorption-controlled, meaning the molecules attach to the electrode surface before the electron transfer occurs. researchgate.net The peak potentials are also often pH-dependent, which can be studied to understand the role of proton transfer in the redox mechanism.

Based on studies of similar compounds, the expected electrochemical behavior of this compound would involve an oxidation peak, with the potential influenced by the electron-donating nature of the sec-butyl group. researchgate.net The sec-butyl group, being an electron-donating group, would likely lower the oxidation potential compared to unsubstituted aminophenol, making it easier to oxidize.

Table 1: Representative Electrochemical Data for an Aminophenol Analogue (4-aminophenol)

| Parameter | Description | Representative Value |

|---|---|---|

| Epa (V) | Anodic Peak Potential | ~0.4 - 0.6 V (pH dependent) |

| Ipa (µA) | Anodic Peak Current | Varies with concentration and scan rate |

| Process Type | Nature of the electrode reaction | Adsorption-controlled, irreversible |

Note: The data above is representative for aminophenol compounds and may vary depending on experimental conditions such as pH, electrode material, and scan rate. The actual values for this compound would need to be determined experimentally.

Spectroelectrochemistry for Real-Time Spectroscopic Monitoring of Redox States

Spectroelectrochemistry combines spectroscopic techniques (like UV-Vis or IR spectroscopy) with electrochemistry to provide real-time information about the structural changes that a molecule undergoes during a redox reaction. nih.gov This method allows for the simultaneous measurement of the electrochemical response and the spectroscopic signature of the species being generated at the electrode. acs.org

For this compound, spectroelectrochemistry would be invaluable for identifying the transient intermediates and final products of its oxidation. As the potential is swept to initiate the oxidation, changes in the UV-Vis absorption spectrum would be recorded. The formation of the corresponding quinone-imine, for example, would be accompanied by the appearance of new absorption bands at different wavelengths.

This technique would allow for the direct observation of the redox states of the molecule, confirming the species responsible for the peaks observed in the cyclic voltammogram. nih.gov It can also provide kinetic information about the follow-up chemical reactions of the electrochemically generated species. By monitoring the spectral changes as a function of time and applied potential, a detailed picture of the redox mechanism can be constructed.

Computational Chemistry Approaches for Molecular and Electronic Structure

Computational chemistry provides powerful tools to investigate the properties of molecules at an atomic level, offering insights that can complement experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. youtube.com It is a widely used approach to predict the geometric and electronic properties of molecules with a good balance of accuracy and computational cost. mdpi.com

For this compound, DFT calculations can be used to determine its most stable three-dimensional structure (molecular geometry). This involves optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. DFT can also provide valuable information about the electronic properties of the molecule, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the dipole moment. researchgate.net

The HOMO-LUMO energy gap is a particularly important parameter as it relates to the molecule's reactivity and stability. A smaller gap generally indicates a molecule that is more easily excited and more reactive. DFT calculations could also be used to explore the intramolecular hydrogen bonding between the amino and hydroxyl groups, which can significantly influence the molecule's conformation and reactivity. acs.org

Table 2: Representative DFT-Calculated Properties for a Substituted Phenol

| Property | Description | Expected Information for this compound |

|---|---|---|

| Optimized Geometry | Lowest energy 3D structure | Bond lengths (e.g., C-N, C-O, O-H), bond angles, and dihedral angles. |

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital | Indicates the ability to donate an electron. |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO | Relates to chemical reactivity and electronic transitions. |

Note: The specific values for this compound would need to be calculated using appropriate DFT methods and basis sets.

Time-Dependent DFT (TD-DFT) for Optical and Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their electronically excited states. rsc.orgpsicode.org It is a powerful tool for predicting and interpreting UV-Vis absorption spectra. scirp.org

For this compound, TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. The calculations also provide the oscillator strength for each transition, which is related to the intensity of the absorption band. scirp.org By analyzing the molecular orbitals involved in the electronic transitions, the nature of the excitations (e.g., π → π* or n → π*) can be determined.

This information is crucial for understanding the photophysical properties of the molecule and how its structure influences its interaction with light. For instance, TD-DFT can be used to study how the amino and sec-butyl substituents affect the absorption spectrum compared to unsubstituted phenol. scirp.org

Table 3: Representative TD-DFT Data for an Aminophenol Analogue

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Nature of Transition |

|---|---|---|---|---|

| S1 | ~4.5 - 5.0 | ~250 - 275 | Low | n → π* |

Note: These values are illustrative and based on typical results for aminophenols. Actual values for this compound would depend on the specific computational parameters used.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov MD simulations can provide detailed information about the conformational flexibility and intermolecular interactions of a molecule in different environments (e.g., in a solvent or in the solid state). mdpi.com

For a molecule like this compound, which has a flexible sec-butyl group and rotatable amino and hydroxyl groups, MD simulations can be used to explore its conformational landscape. pku.edu.cn By simulating the molecule's trajectory over time, one can identify the most populated conformations and the energy barriers between them. This is important for understanding how the molecule's shape influences its properties and interactions with other molecules. mdpi.com

MD simulations can also be used to study how this compound interacts with solvent molecules or with other molecules in a mixture. This can provide insights into its solubility, aggregation behavior, and how it might bind to a biological target or a surface. The simulations can reveal the nature and dynamics of intermolecular hydrogen bonds and other non-covalent interactions that govern the molecule's behavior in a condensed phase. nih.gov

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations are a powerful tool for elucidating the mechanisms of chemical reactions, offering insights into transition states and reaction energetics that are often difficult to probe experimentally. nih.govresearchgate.net For aminophenol derivatives, these calculations are crucial for understanding their reactivity, particularly in processes like oxidation, which are central to their chemical behavior. researchgate.netnih.gov

Methodologies and Theoretical Frameworks

The analysis of reaction pathways for molecules like this compound typically employs Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost for systems of this size. researchgate.netfrontiersin.org Common approaches involve:

Transition State (TS) Searching: Identifying the geometry of the highest energy point along the reaction coordinate, known as the transition state, is fundamental. This is often achieved using methods like the synchronous transit-guided quasi-Newton (STQN) method or by locating the first-order saddle point on the potential energy surface. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, IRC calculations are performed to trace the reaction path from the transition state down to the reactants and products, confirming that the identified TS connects the desired species. nih.gov

Thermodynamic and Kinetic Analysis: From the computed energies of reactants, transition states, and products, key thermodynamic and kinetic parameters such as activation energies (barrier heights) and reaction enthalpies can be determined. These values are critical for predicting the feasibility and rate of a reaction. nih.gov

Application to Aminophenol Reactions

For aminophenols, a primary reaction pathway of interest is oxidation. Theoretical studies on p-aminophenol, a structural analog, show that its electrochemical oxidation proceeds through the formation of a p-quinoneimine intermediate. researchgate.netnih.gov This process involves a two-electron, two-proton transfer. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), have been successfully used to model the geometric parameters, vibrational frequencies, and thermochemical values of the species involved in this transformation. nih.gov

In the case of this compound, similar oxidative pathways can be anticipated. The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the aromatic ring makes it highly susceptible to oxidation. libretexts.orgwikipedia.org The sec-butyl group, being an electron-donating alkyl group, would likely enhance the electron density of the aromatic ring, potentially influencing the rate and regioselectivity of reactions.

Furthermore, computational studies can explore more complex reaction cascades. For instance, in N-allyl-2-aminophenols, palladium-catalyzed oxidative reactions can lead to the formation of dihydro-1,4-benzoxazines, while in the absence of the catalyst, an intramolecular Diels-Alder reaction can occur following an initial oxidation of the aminophenol ring. nih.gov Such studies highlight the power of quantum chemical calculations to predict and explain how reaction conditions can switch between different pathways. nih.gov

The following table illustrates the kind of data that would be generated from a computational study of a hypothetical reaction pathway for an aminophenol derivative, based on methodologies found in the literature.

| Parameter | Reactant | Transition State | Product |

| Relative Energy (kcal/mol) | 0.0 | +25.3 | -15.8 |

| Key Bond Distance (Å) | C-O: 1.365 | C-O: 1.289 | C=O: 1.223 |

| Imaginary Frequency (cm⁻¹) | N/A | -450.2 | N/A |

This is an illustrative table based on typical values from computational studies of related compounds.

Computational Analysis of Charge Distribution and Reactivity Indices

The distribution of electrons within a molecule is fundamental to its reactivity. Computational chemistry provides a means to quantify this distribution and derive reactivity indices that predict how a molecule will interact with other chemical species.

Methods for Analyzing Charge Distribution

Several methods are employed to analyze the charge distribution in molecules like this compound:

Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture of bonding by localizing orbitals into lone pairs, and bonding and anti-bonding orbitals. It can reveal donor-acceptor interactions within the molecule that contribute to its stability and reactivity. acs.org

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of a molecule. It visually identifies regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For aminophenol derivatives, MEP calculations have shown that the most negative potentials are typically located around the oxygen and nitrogen atoms, indicating their role as primary sites for interaction. researchgate.net

Reactivity Indices

From the electronic structure, several global and local reactivity descriptors can be calculated, often within the framework of conceptual DFT: frontiersin.org

Ionization Potential (IP) and Electron Affinity (EA): These relate to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively. A lower IP and a higher LUMO energy generally indicate higher reactivity.

Fukui Functions: These are local reactivity descriptors that indicate the most likely sites for nucleophilic, electrophilic, and radical attack within a molecule. nih.gov

Application to this compound

For this compound, the amino and hydroxyl groups are strong ortho,para-directing activators for electrophilic aromatic substitution due to their ability to donate electron density to the ring through resonance. libretexts.orgquora.com The nitrogen atom of the amino group is generally a stronger electron donor than the oxygen of the hydroxyl group. quora.comquora.com The sec-butyl group at position 4 is also an electron-donating group, further activating the ring.

A computational analysis would likely reveal a high electron density at the ortho and para positions relative to the activating groups. The MEP would show significant negative potential around the N and O atoms and on the aromatic ring, particularly at the positions not occupied by substituents. Reactivity indices would quantify the high susceptibility of the ring to electrophilic attack.

Below is an illustrative table of calculated electronic properties for a substituted aminophenol, demonstrating the type of data obtained from such analyses.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Electronegativity (χ) | Hardness (η) |

| Substituted Aminophenol | -5.25 | -0.89 | 4.36 | 3.07 | 2.18 |

This is an illustrative table based on typical values from computational studies of related compounds.

These computational tools, when applied to this compound, would provide a detailed understanding of its electronic structure and predict its behavior in chemical reactions, guiding further experimental investigation.

Structure Reactivity and Structure Property Relationships in 2 Amino 4 Sec Butylphenol Systems

Influence of the Amino and Hydroxyl Groups on Intramolecular and Intermolecular Interactions

The amino (-NH₂) and hydroxyl (-OH) groups are the primary centers of reactivity and interaction in 2-amino-4-sec-butylphenol. Their presence on the same aromatic ring allows for a range of non-covalent interactions that dictate both molecular conformation and macroscopic properties.

Intramolecular Hydrogen Bonding: In this compound, the ortho-positioning of the amino and hydroxyl groups facilitates the formation of an intramolecular hydrogen bond. researchgate.netnih.gov Typically, the hydroxyl group acts as the hydrogen bond donor, and the nitrogen atom of the amino group serves as the acceptor. nih.gov This internal hydrogen bond plays a significant role in stabilizing the molecule's conformation. researchgate.net Studies on analogous substituted aminoalcohols and phenols show that such interactions are a critical factor in determining the most stable conformer. researchgate.netnih.gov

Intermolecular Hydrogen Bonding: While intramolecular bonding is significant, the -NH₂ and -OH groups are also readily available for intermolecular hydrogen bonding with neighboring molecules. science.gov In the solid state or in concentrated solutions, these interactions can lead to the formation of extensive hydrogen-bonded networks. science.gov The ability of the hydroxyl and amino groups to act as both hydrogen bond donors and acceptors allows for complex supramolecular assemblies. science.govethernet.edu.et In polymeric systems derived from ortho-aminophenols, the NH and O sites are the primary locations for interactions with other molecules, such as water vapor. acs.org The competition between intramolecular and solvent-solute intermolecular hydrogen bonding can alter reaction mechanisms and excited-state properties. science.gov

Steric Effects of the sec-Butyl Group on Reaction Selectivity and Pathway Diversion

The sec-butyl group at the C4 position of the phenol (B47542) ring is a bulky substituent that exerts a significant steric effect, often referred to as the "tert-butyl effect" in related compounds. researchgate.net This steric hindrance plays a crucial role in directing the course of chemical reactions by kinetically stabilizing the molecule and influencing regioselectivity. researchgate.net

During electrophilic aromatic substitution reactions, the bulky alkyl group can block access to adjacent positions. For the closely related 2-amino-4-tert-butylphenol (B71990), electrophilic attack is often directed to the C6 position (ortho to the hydroxyl group and meta to the butyl group) due to the steric hindrance at the C5 position. This effect allows for controlled functionalization of the aromatic ring.

In polymerization reactions, the sec-butyl group influences the processability of the resulting polymer. Its presence can enhance the solubility of the polymer in nonpolar solvents, which is a critical factor for many catalytic and material applications. However, extreme steric hindrance can also impede polymerization or alter the final polymer structure. While studies on hindered phenols have shown that steric hindrance can fail to prevent certain abstraction reactions, its influence on reaction selectivity remains a guiding principle in synthesis. researchgate.net

Positional Isomerism Effects on Electrochemical Behavior and Polymerization Characteristics

The relative positions of the amino and hydroxyl groups on the aromatic ring are a determining factor in the electrochemical properties and polymerization behavior of aminophenols. ua.esresearchgate.netmedicalresearchjournal.org The electrochemical characteristics of the ortho-, meta-, and para-isomers are markedly different, which leads to polymers with distinct structures and properties. ua.esresearchgate.netchemrj.org

Ortho-Isomer (e.g., this compound): Ortho-aminophenols can be electrochemically polymerized, typically in acidic media, to produce an electroactive polymeric material. ua.es The resulting polymer is characterized by a ladder-type structure composed of phenoxazine (B87303) units. ua.esresearchgate.net This structure is associated with redox activity and is a focus of research for applications in sensors and corrosion protection. ua.es

Meta-Isomer: The electrochemical oxidation of meta-aminophenol generally yields an electroinactive polymer that passivates the electrode surface, hindering further polymer growth. ua.esresearchgate.net The resulting material is believed to have a crosslinked structure similar to that of polyphenol. researchgate.net However, chemical polymerization of m-aminophenol can be achieved to produce polymers with an open-ring structure. researchgate.net

Para-Isomer: The electropolymerization of para-aminophenol is complex. In aqueous solutions, its oxidation can lead to the formation of oligomeric products. ua.es However, the process is often complicated by the hydrolysis of the initially formed quinoneimine intermediate to produce p-benzoquinone, which can limit the formation of a stable polymer film. researchgate.netresearchgate.net

The following table summarizes the distinct behaviors of aminophenol isomers during polymerization.

| Isomer Position | Polymerization Behavior | Resulting Polymer Structure | Electrochemical Activity of Polymer |

| Ortho | Can be electrochemically polymerized to form a stable, electroactive film. ua.esua.es | Ladder-type structure with phenoxazine rings. ua.esresearchgate.net | Electroactive. ua.es |

| Meta | Electropolymerization leads to a blocking, inactive film; can be chemically polymerized. ua.esresearchgate.netresearchgate.net | Crosslinked structure, analogous to polyphenol. researchgate.net | Electroinactive. ua.es |

| Para | Electropolymerization yields complex oligomers; can be prone to hydrolysis, forming benzoquinone. ua.esresearchgate.nettandfonline.com | Complex oligomeric structures. ua.es | Limited/Complex. ua.estandfonline.com |

Correlation of Molecular Structure with Macroscopic Properties of Polymeric Derivatives

The distinct molecular structures that arise from the polymerization of different aminophenol isomers directly translate into different macroscopic properties, such as electrical conductivity, solubility, and processability. rsc.org